molecular formula C8H8F3NO B169229 2-Methoxy-4-(trifluoromethyl)aniline CAS No. 158727-56-1

2-Methoxy-4-(trifluoromethyl)aniline

Cat. No. B169229
CAS RN: 158727-56-1
M. Wt: 191.15 g/mol
InChI Key: LWKZYZZCYQWRTJ-UHFFFAOYSA-N
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Description

“2-Methoxy-4-(trifluoromethyl)aniline” is a chemical compound with the empirical formula C8H8F3NO . It is provided to early discovery researchers as part of a collection of unique chemicals . The compound is a solid in form .


Molecular Structure Analysis

The molecular weight of “this compound” is 191.15 . The SMILES string representation is FC(F)(F)C1=CC(OC)=C(N)C=C1 . This provides a textual representation of the compound’s structure.

Scientific Research Applications

Liquid Crystal Research

  • Application in Liquid Crystals: Derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including 4-trifluoromethyl and 4-trifluoromethoxy derivatives, are used in liquid crystal research. These compounds exhibit stable smectic B and A phases. The study investigates liquid crystalline properties such as entropies of phase transitions, smectic layer spacings, and orientational order parameters. The presence of a trifluoromethyl group influences the liquid crystalline properties, offering insights into monolayer smectic states and high orientational order in smectic A phases (Miyajima et al., 1995).

Electrochemistry

  • Electrochemical Oxidation: 2-Methoxy-4-(trifluoromethyl)aniline is studied in the context of electrochemical oxidation. The oxidation process, leading to the formation of dications, is analyzed through electroanalytical and spectroelectrochemical means. This research provides insights into the electrochemical behavior of methoxy compounds (Speiser, Rieker, & Pons, 1983).

Structural and Vibrational Analysis

  • Study of Molecular Structure and Vibrational Effects: Research on the structural and vibrational properties, including hydrogen bonding effects, chemical reactivity, and antimicrobial activity, of related compounds like 4-Methoxy-N-(nitrobenzylidene)-aniline is significant. This study involves spectroscopic techniques, density functional method (DFT) calculations, and molecular dynamic simulations, contributing to a deeper understanding of these compounds' properties (Subi et al., 2022).

Chemical Synthesis

  • Synthesis of α-Trifluoromethylated Compounds: Research into the synthesis of α-trifluoromethylated N,O-acetals and their reactions to form various derivatives, including α-aminonitrile and homoallylamine derivatives, is important. This involves efficient reaction processes with cyanosilane and allylsilane, contributing to the development of new synthetic methods in organic chemistry (Fuchigami, Ichikawa, & Konno, 1989).

Fluorescence Quenching Studies

  • Fluorescence Quenching Analysis: The study of fluorescence quenching of boronic acid derivatives by aniline in alcohols provides insights into the Stern-Volmer kinetics and the effects of conformational changes in solutes due to intermolecular and intramolecular hydrogen bonding. This research contributes to the understanding of fluorescence quenching mechanisms in various solvent environments (Geethanjali et al., 2015).

Antioxidant Activity

  • Exploration of Antioxidant Properties: The synthesis of substituted diethyl phosphonates involving 2-methoxy-5-trifluoromethyl aniline and their evaluation for antioxidant activity highlights the potential of these compounds in pharmaceutical and chemical research. This includes studies on reaction methods, product yield, and biological activity assessments (Tellamekala et al., 2019).

Safety and Hazards

The safety data sheets for similar compounds indicate that they may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It’s important to handle these compounds with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, which include “2-Methoxy-4-(trifluoromethyl)aniline”, are used in the agrochemical and pharmaceutical industries . They are key structural ingredients in many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-methoxy-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKZYZZCYQWRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409033
Record name 2-methoxy-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

158727-56-1
Record name 2-methoxy-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 158727-56-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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